Nitrothymol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

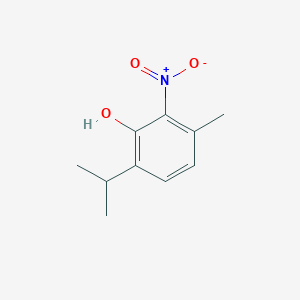

C10H13NO3 |

|---|---|

分子量 |

195.21 g/mol |

IUPAC 名称 |

3-methyl-2-nitro-6-propan-2-ylphenol |

InChI |

InChI=1S/C10H13NO3/c1-6(2)8-5-4-7(3)9(10(8)12)11(13)14/h4-6,12H,1-3H3 |

InChI 键 |

CYUYOFIGNXMLPJ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=C(C=C1)C(C)C)O)[N+](=O)[O-] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Nitrothymol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of nitrothymol derivatives, focusing on the preparation of key compounds such as 4-nitrothymol and 2,6-dithis compound (B13732276). It includes detailed experimental protocols, quantitative data on reaction conditions and yields, and characterization data. Additionally, this guide explores the potential biological relevance of these compounds by examining a computationally identified signaling pathway.

Introduction

Thymol (B1683141), a naturally occurring phenolic monoterpenoid, and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The introduction of nitro groups onto the thymol scaffold can modulate its electronic properties and biological activity, leading to the generation of novel compounds with potential therapeutic applications. This guide focuses on the practical synthesis and characterization of key this compound derivatives.

Synthesis of this compound Derivatives

The nitration of thymol is a classic example of electrophilic aromatic substitution. The hydroxyl group of thymol is a strongly activating, ortho-, para-directing group. Consequently, direct nitration typically yields a mixture of products, with the major mononitrated product being 4-nitrothymol. Further nitration can lead to the formation of dinitro derivatives.

Synthesis of 4-Nitrothymol

The selective synthesis of 4-nitrothymol, the primary product of mononitration, requires careful control of reaction conditions to minimize the formation of ortho-isomers and dinitrated byproducts.

Experimental Protocol:

Materials:

-

Thymol

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid

-

Cold Water

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Ice Bath

Procedure: [1]

-

Preparation of the Nitrating Mixture: In a flask placed in an ice bath, slowly add a calculated amount of concentrated nitric acid to concentrated sulfuric acid with constant stirring. It is crucial to maintain the temperature below 10°C.

-

Dissolution of Thymol: In a separate reaction vessel equipped with a stirrer, thermometer, and a dropping funnel, dissolve thymol in dichloromethane.

-

Reaction: Cool the thymol solution to 0-5°C using an ice-salt bath. Slowly add the pre-cooled nitrating mixture dropwise to the thymol solution while maintaining the temperature between 0°C and 10°C to control the exothermic reaction.

-

Reaction Monitoring and Quenching: After the addition is complete, continue stirring the reaction mixture at low temperature for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, slowly pour the mixture into a beaker containing crushed ice and water to quench the reaction.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with water.[1]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Remove the dichloromethane under reduced pressure to obtain the crude product.

-

Purification: The crude product, a mixture of ortho- and para-nitrothymol, can be purified by steam distillation or column chromatography to isolate the 4-nitrothymol.[1]

Quantitative Data for Mononitration of Phenols:

The following table, adapted from general phenol (B47542) nitration protocols, provides a starting point for optimizing the synthesis of 4-nitrothymol.

| Parameter | Recommended Range | Rationale |

| Reaction Temperature | 0 - 10°C | To control the exothermic reaction and minimize side product formation.[1] |

| Molar Ratio (Thymol:HNO₃) | 1 : 1 to 1 : 1.2 | A slight excess of nitric acid can ensure complete conversion, but a large excess increases the risk of polynitration.[1] |

| Nitric Acid Concentration | 30 - 70% | Lower concentrations can help to moderate the reaction rate.[1] |

| Reaction Time | 1 - 3 hours | Sufficient time for the reaction to go to completion at low temperatures.[1] |

Characterization Data for 4-Nitrothymol (Predicted):

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.21 g/mol |

| Appearance | Yellowish solid |

| Melting Point | ~140 °C (decomposes) |

Note: The IUPAC name for a potential this compound isomer is 3-methyl-2-nitro-6-propan-2-ylphenol.

Synthesis of 2,6-Dithis compound

The synthesis of 2,6-dithis compound requires harsher reaction conditions compared to mononitration to introduce a second nitro group onto the aromatic ring. The following protocol is adapted from the synthesis of similar dinitrophenolic compounds.

Experimental Protocol (Adapted from 2,6-Dinitrophenol Synthesis):

Materials:

-

Thymol

-

Water

-

Dichloromethane

Procedure: [1]

-

Reaction Setup: In a round-bottomed flask suitable for microwave synthesis, mix thymol (1 equivalent) and urea nitrate (2.2 equivalents) in a mixture of acetonitrile and water (e.g., 95:5).

-

Microwave Irradiation: Place the flask in a microwave reactor and heat the mixture to approximately 80°C for 40-60 minutes.

-

Work-up: After cooling the reaction mixture to room temperature, add water and extract the product with dichloromethane.

-

Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield 2,6-dithis compound.

Quantitative Data for Dinitration of Phenols:

| Parameter | Condition |

| Reactants | Phenol, Urea Nitrate |

| Solvent | Acetonitrile:Water |

| Temperature | 80°C |

| Time | 40-50 min |

| Method | Microwave Irradiation |

Characterization Data for 2,6-Dithis compound (Predicted):

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O₅ |

| Molecular Weight | 240.21 g/mol |

| Appearance | Yellow crystalline solid |

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the general workflow for the synthesis of this compound derivatives and a decision tree for troubleshooting common issues encountered during the nitration of thymol.

Potential Biological Signaling Pathway

Computational studies have suggested that thymol and its derivatives may exert their biological effects by interacting with various cellular targets. One such identified potential target is the AKT1 protein, a key node in cellular signaling pathways that regulate cell growth, proliferation, and survival.[2] While experimental validation for this compound derivatives is pending, the inhibition of the AKT1 signaling pathway represents a plausible mechanism of action.

The AKT1 pathway is a crucial intracellular signaling cascade that promotes cell survival and growth.[3] It is activated by various extracellular signals, such as growth factors, which bind to receptor tyrosine kinases (RTKs) on the cell surface. This binding event activates phosphoinositide 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for AKT1, recruiting it to the cell membrane where it is activated through phosphorylation. Activated AKT1 then phosphorylates a multitude of downstream targets, leading to the promotion of cell growth and proliferation (e.g., via mTORC1) and the inhibition of apoptosis (programmed cell death). The potential inhibition of AKT1 by this compound derivatives could disrupt these processes, providing a basis for their observed biological activities.

References

In-Depth Technical Guide to the Characterization of Nitrothymol Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of nitrothymol compounds. It is designed to serve as a core resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of molecules. This document details experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways to facilitate a deeper understanding and further investigation of this compound derivatives.

Introduction to this compound Compounds

Thymol (B1683141), a naturally occurring phenolic monoterpene, is well-regarded for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The introduction of one or more nitro groups to the thymol scaffold can significantly modulate its physicochemical properties and biological activities, leading to the generation of novel compounds with potentially enhanced or novel therapeutic applications. This compound compounds are therefore of considerable interest in the field of medicinal chemistry and drug discovery. The nitro group, a strong electron-withdrawing moiety, can influence the molecule's acidity, lipophilicity, and metabolic stability, as well as its interaction with biological targets.

This guide focuses on the characterization of various this compound derivatives, providing a foundation for their rational design and development as potential therapeutic agents.

Synthesis of this compound Compounds

The synthesis of this compound derivatives can be achieved through several established chemical methodologies. The primary approach involves the direct nitration of thymol or the synthesis from nitrated precursors.

General Synthetic Workflow

The synthesis of this compound compounds typically follows a multi-step process that includes the reaction, workup, and purification of the target molecules. A generalized workflow is depicted below.

Caption: Generalized workflow for the synthesis of this compound compounds.

Experimental Protocol: Synthesis of 4-Nitrothymol

A representative protocol for the synthesis of 4-nitrothymol is adapted from methods for the nitration of phenolic compounds.

Materials:

-

Thymol

-

Oxalic acid

-

Acetic anhydride

-

Nitrating agent (e.g., nitric acid)

-

Hydrochloric acid

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Protection of the Hydroxyl Group: Thymol is reacted with a protecting group, such as by forming an oxalate (B1200264) ester, to prevent oxidation and direct the nitration to the desired position. This can be achieved by reacting thymol with oxalic acid or a reactive derivative in an appropriate solvent.

-

Nitration: The protected thymol is then subjected to nitration using a suitable nitrating agent. The reaction conditions, including temperature and reaction time, are carefully controlled to favor the formation of the desired nitro-isomer.

-

Deprotection: The protecting group is subsequently removed, typically by hydrolysis, to yield the this compound derivative. For example, the oxalate ester can be hydrolyzed using methanol in the presence of an acid.[1]

-

Workup and Purification: The reaction mixture is worked up by extraction with an organic solvent, followed by washing with water and brine. The crude product is then purified using techniques such as column chromatography on silica (B1680970) gel or recrystallization to obtain the pure this compound compound.

Note: The synthesis of other isomers, such as 2-nitrothymol, and di- or tri-nitro derivatives would require modification of the starting materials and reaction conditions.

Physicochemical and Spectroscopic Characterization

Thorough characterization of newly synthesized this compound compounds is essential to confirm their identity, purity, and structure. This involves the determination of physicochemical properties and the use of various spectroscopic techniques.

Physicochemical Properties

The table below summarizes key physicochemical properties for a representative this compound compound, 3-methyl-2-nitro-6-propan-2-ylphenol.

| Property | Value | Reference |

| IUPAC Name | 3-methyl-2-nitro-6-propan-2-ylphenol | [2] |

| Molecular Formula | C₁₀H₁₃NO₃ | [2] |

| Molecular Weight | 195.21 g/mol | [2] |

| XLogP3 | 3.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of this compound derivatives. The following tables provide expected and reported spectral data for representative compounds.

Table 2: ¹H NMR Spectral Data of 2-Nitrophenol

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 10.57 | s | -OH |

| 8.103 | d | Ar-H (ortho to NO₂) |

| 7.575 | t | Ar-H |

| 7.161 | d | Ar-H |

| 6.995 | t | Ar-H |

| (Data obtained from a 300 MHz spectrum in CDCl₃)[3] |

Table 3: ¹³C NMR Spectral Data of Thymol Derivatives (Reference)

| Carbon Assignment | Thymol (δ, ppm) | Carvacrol (δ, ppm) |

| C-1 | 152.1 | 152.8 |

| C-2 | 121.2 | 131.2 |

| C-3 | 136.4 | 115.0 |

| C-4 | 126.5 | 123.6 |

| C-5 | 116.6 | 131.7 |

| C-6 | 126.5 | 113.1 |

| C-7 (CH) | 26.8 | 33.9 |

| C-8, C-9 (CH₃) | 22.8 | 24.2 |

| C-10 (CH₃) | 20.9 | 15.7 |

Table 4: Key IR Absorption Bands for Nitro Compounds

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-O (asymmetric) | 1550-1475 | Strong |

| N-O (symmetric) | 1360-1290 | Strong |

| O-H (phenol) | 3600-3200 (broad) | Strong |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 3000-2850 | Strong |

Table 5: Mass Spectrometry Fragmentation of Nitroaromatic Compounds

| Fragmentation Process | Description |

| Loss of NO₂ | A common fragmentation pathway for nitroaromatic compounds, leading to [M-46]⁺. |

| Loss of NO | Loss of a nitric oxide radical, resulting in [M-30]⁺. |

| Rearrangement | Complex rearrangements can occur, especially in the presence of other functional groups. |

Biological Activity and Evaluation

This compound compounds are being investigated for a range of biological activities, including antimicrobial and anticancer effects. The following sections detail the experimental protocols for evaluating these activities and present available quantitative data.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives can be assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Table 6: Antimicrobial Activity of Thymol Derivatives

| Compound | Organism | MIC (µM) |

| 3i¹ | P. aeruginosa | 12.5 |

| 3i¹ | MRSA | 50.0 |

| ¹Ethyl 4-(4-hydroxy-5-isopropyl-2-methylphenyl)-2-imino-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[4] |

This protocol outlines the broth microdilution method for determining the MIC of this compound compounds.

Materials:

-

Test compound (this compound derivative)

-

Bacterial or fungal strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of Test Compound: The this compound compound is serially diluted in the growth medium in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][6]

Cytotoxic Activity

The cytotoxic effects of this compound compounds against cancer cell lines are typically evaluated using cell viability assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC₅₀).

Table 7: Cytotoxic Activity of Dinitrophenol and Thymol Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| 2,4-DNP-C3 ester | 4T1-Luc | ~100-150 |

| 2,4-DNP-C6 ester | 4T1-Luc | ~100-150 |

| 2,4-DNP-C16 ester | 4T1-Luc | ~100-150 |

| 2,4-DNP-C3 ester | AML12 | ~200 |

| 2,4-DNP-C6 ester | AML12 | ~200 |

| 2,4-DNP-C16 ester | AML12 | ~200 |

This protocol describes a standard MTT assay to determine the IC₅₀ of this compound compounds on a cancer cell line (e.g., HeLa or MCF-7).

Materials:

-

Test compound (this compound derivative)

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[7]

-

Compound Treatment: The cells are treated with various concentrations of the this compound compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: The culture medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.[8]

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC₅₀ value is then determined from the dose-response curve.

Caption: Workflow for the MTT cell viability assay.

Mechanism of Action: Modulation of Signaling Pathways

The biological effects of phenolic compounds, including thymol and its derivatives, are often attributed to their ability to modulate key intracellular signaling pathways involved in inflammation and cell survival. The introduction of a nitro group can further influence these interactions.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous diseases. Phenolic compounds have been shown to inhibit NF-κB activation. S-nitrosylation, a modification that can be induced by nitro compounds, has also been shown to inhibit NF-κB activity by modifying the p50 subunit, thus preventing its DNA binding.[9]

Caption: Potential inhibition of the NF-κB signaling pathway by this compound compounds.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Polyphenolic compounds are known to modulate MAPK signaling, which can contribute to their anticancer and anti-inflammatory effects.[10]

Caption: Postulated modulation of the MAPK signaling pathway by this compound compounds.

Conclusion

This technical guide has provided a foundational overview of the characterization of this compound compounds, encompassing their synthesis, spectroscopic analysis, and biological evaluation. The presented data and protocols serve as a starting point for researchers in the field. While the direct biological data for a comprehensive series of this compound derivatives is still emerging, the information on related thymol and nitro-containing compounds provides a strong rationale for their further investigation. The modulation of key signaling pathways such as NF-κB and MAPK represents a promising avenue for the therapeutic application of these compounds in inflammatory diseases and cancer. Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives to establish clear structure-activity relationships and to fully elucidate their mechanisms of action.

References

- 1. DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates - Google Patents [patents.google.com]

- 2. This compound | C10H13NO3 | CID 15036317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Nitrophenol(88-75-5) 1H NMR [m.chemicalbook.com]

- 4. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of NF-kappa B by S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Nitrothymol: A Proposed Mechanism of Action and Research Guide

An In-depth Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Nitrothymol, a derivative of the natural monoterpenoid phenol (B47542) thymol (B1683141), represents a compound of interest in the exploration of novel antimicrobial agents. While thymol itself has a well-documented history of antimicrobial and therapeutic use, the addition of a nitro group introduces a reactive moiety common to a class of potent antimicrobial and antiparasitic drugs. This technical guide synthesizes the current understanding of the mechanisms of action of both thymol and nitroaromatic compounds to propose a comprehensive model for this compound's biological activity. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the investigation of new antimicrobial agents.

Proposed Core Mechanism of Action

The antimicrobial activity of this compound is likely multifaceted, leveraging the combined properties of the thymol scaffold and the nitro functional group. The proposed mechanism centers on a dual-action approach: disruption of microbial membranes and intracellular generation of cytotoxic reactive species.

1. Membrane Disruption and Permeabilization (Inherited from Thymol)

The foundational mechanism of this compound is likely inherited from its parent compound, thymol. Thymol is known to partition into the lipid bilayer of microbial cell membranes, disrupting their structure and function.[1] This leads to:

-

Increased Membrane Permeability: The integrity of the cell membrane is compromised, causing leakage of essential intracellular components such as ions, ATP, and nucleic acids.

-

Dissipation of Ion Gradients: The disruption of the membrane leads to the collapse of the proton motive force, which is critical for ATP synthesis and transport processes.

-

Inhibition of Membrane-Associated Enzymes: Key enzymatic processes that are localized to the cell membrane may be inhibited due to the altered lipid environment.

2. Reductive Activation of the Nitro Group and Generation of Reactive Species

A key feature of many nitroaromatic antimicrobial drugs is their activation via enzymatic reduction of the nitro group within the target pathogen.[2] This process is often more efficient in anaerobic or microaerophilic environments where it can be carried out by nitroreductases. The single-electron reduction of the nitro group results in the formation of a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized, leading to the formation of a superoxide (B77818) anion (O₂⁻), a reactive oxygen species (ROS). This futile cycle of reduction and re-oxidation can lead to a state of significant oxidative stress.

Further reduction of the nitro group can produce other reactive nitrogen species (RNS), such as nitric oxide (NO) and peroxynitrite (ONOO⁻), as well as cytotoxic nitroso and hydroxylamine (B1172632) intermediates.[3][4] These reactive species can cause widespread damage to cellular macromolecules:

-

DNA Damage: RNS can cause deamination of DNA bases and strand breaks, leading to mutations and cell death.[3]

-

Protein Dysfunction: Reactive species can cause oxidation and S-nitrosylation of amino acid residues, particularly cysteine, leading to inactivation of essential enzymes.[3]

-

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in the cell membrane, leading to a chain reaction of lipid peroxidation that further compromises membrane integrity.[3]

3. Potential for Enzyme Inhibition

Both the thymol moiety and the reactive intermediates of nitro group reduction have the potential to inhibit specific microbial enzymes. In silico studies have suggested that thymol can interact with the active sites of enzymes such as glucosamine-6-phosphate synthase and dihydrofolate reductase.[5] The reactive species generated from the nitro group can irreversibly inactivate enzymes through covalent modification. Furthermore, like other nitrophenolic compounds, this compound could potentially act as an uncoupler of oxidative phosphorylation, disrupting ATP synthesis.[6]

Quantitative Data: Antimicrobial Activity of Thymol and Its Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Thymol | Streptococcus iniae | 128 | |

| Thymol | Staphylococcus aureus | 250-1000 (MIC/MBC range) | [7] |

| Thymol Derivative (3i) | Methicillin-resistant S. aureus (MRSA) | 1.9 | [7] |

| Thymol Derivative (3i) | Pseudomonas aeruginosa | 7.5 | [7] |

| Aryl-azo-thymol Derivative | Methicillin-resistant S. aureus (MRSA) | 40 | [7] |

| Chloro-thymol | Staphylococcus aureus | 12.5 | [7] |

Mandatory Visualizations

Caption: Proposed dual-action mechanism of this compound.

Caption: Workflow for MIC determination by broth microdilution.

Caption: General workflow for enzyme inhibition kinetic studies.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the antimicrobial mechanism of action of this compound.

1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methods provided by the Clinical and Laboratory Standards Institute (CLSI).

-

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains of interest (e.g., S. aureus, E. coli)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

-

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent toxicity.

-

Preparation of Bacterial Inoculum: Culture the test organism on an appropriate agar (B569324) plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Add 100 µL of sterile CAMHB to all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

-

2. Assessment of Membrane Permeabilization

This can be assessed by measuring the leakage of intracellular components, such as nucleic acids.

-

Materials:

-

Bacterial culture in mid-log phase

-

This compound at MIC and supra-MIC concentrations

-

Phosphate-buffered saline (PBS)

-

Centrifuge

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Grow bacteria to mid-log phase and harvest by centrifugation. Wash the cells with PBS and resuspend to a defined optical density.

-

Expose the bacterial suspension to various concentrations of this compound (e.g., 0.5x, 1x, 2x MIC). Include an untreated control.

-

Incubate the suspensions at 37°C.

-

At various time points, take aliquots and centrifuge to pellet the bacteria.

-

Measure the absorbance of the supernatant at 260 nm to quantify the release of nucleic acids. An increase in absorbance at 260 nm compared to the control indicates membrane damage.

-

3. Detection of Intracellular Reactive Oxygen Species (ROS)

-

Materials:

-

Bacterial culture

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

This compound

-

Fluorometer or fluorescence microscope

-

-

Procedure:

-

Treat bacterial cells with this compound at various concentrations for a defined period.

-

Load the cells with DCFH-DA, which is non-fluorescent.

-

Intracellular esterases cleave the acetate (B1210297) groups, and in the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Measure the fluorescence intensity. An increase in fluorescence in this compound-treated cells compared to controls indicates ROS production.

-

4. Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for a specific target enzyme.

-

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Buffer solution for optimal enzyme activity

-

This compound

-

Spectrophotometer or other detection instrument

-

-

Procedure:

-

In a reaction vessel (e.g., a cuvette or microplate well), combine the buffer, the enzyme, and varying concentrations of this compound. Allow a pre-incubation period for the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction rate by measuring the formation of the product or the depletion of the substrate over time.

-

Perform the assay with a range of substrate and inhibitor concentrations.

-

Analyze the data using enzyme kinetic models (e.g., Michaelis-Menten) and graphical methods (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).[8]

-

Conclusion

The proposed mechanism of action for this compound suggests it is a promising candidate for further investigation as a novel antimicrobial agent. Its dual-action mechanism, combining the membrane-disrupting properties of thymol with the reactive species-generating capability of the nitro group, could be effective against a broad spectrum of pathogens and may be less prone to the development of resistance. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's antimicrobial activity and the elucidation of its precise molecular mechanisms. Further research is warranted to validate this proposed mechanism and to explore the full therapeutic potential of this compound.

References

- 1. Mechanisms of action and resistance prevention of synergistic thymol and carvacrol combinations with antibiotics in Staphylococcus aureus and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The potential of nitric oxide releasing therapies as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Nitrothymol: A Technical Guide for Researchers

Executive Summary: Nitrothymol, a derivative of the natural monoterpenoid thymol (B1683141), stands as a compelling molecule of interest for researchers in drug discovery and development. The introduction of a nitro group to the thymol scaffold is anticipated to modulate its biological profile, potentially enhancing its therapeutic properties. This technical guide provides a comprehensive overview of the known and extrapolated biological activities of this compound, drawing from research on related nitroaromatic compounds and thymol derivatives. It covers antimicrobial, antifungal, antiparasitic, antioxidant, and anti-inflammatory activities, presenting quantitative data where available for analogous compounds, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate further investigation into this promising compound.

Introduction

Thymol, a major constituent of thyme oil, is well-documented for its broad-spectrum biological activities. The chemical modification of thymol, through the addition of functional groups like the nitro moiety (-NO2), offers a strategy to enhance its potency and explore new therapeutic applications. The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the parent molecule, often leading to distinct mechanisms of action. This guide synthesizes the current understanding of nitro compounds and thymol to provide a foundational resource for the scientific community on the biological potential of this compound.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of nitroaromatic compounds are widely recognized. The presence of the nitro group is often crucial for their mechanism of action, which typically involves enzymatic reduction within the target microorganism.

Proposed Mechanism of Action

The antimicrobial effect of many nitro-containing compounds is attributed to their activation by nitroreductase enzymes present in bacteria and fungi. This process, which utilizes NAD(P)H as a cofactor, reduces the nitro group to highly reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can induce cellular damage through multiple pathways, including:

-

DNA Damage: Covalent binding to DNA, leading to strand breaks and inhibition of replication.

-

Protein Inactivation: Covalent modification of essential proteins and enzymes, disrupting cellular metabolism.

-

Oxidative Stress: Generation of reactive oxygen species (ROS) that cause damage to cell membranes and other cellular components.

dot digraph "Nitroaromatic Antimicrobial Mechanism" { graph [fontname="Arial", fontsize=12, size="7.6,5", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

This compound [label="this compound (Ar-NO2)", fillcolor="#FBBC05"]; Nitroreductase [label="Bacterial/Fungal\nNitroreductase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReactiveIntermediates [label="Reactive Nitroso (Ar-NO) &\nHydroxylamine (Ar-NHOH)\nIntermediates", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellularTargets [label="Cellular Targets", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; DNADamage [label="DNA Damage"]; ProteinDamage [label="Protein Inactivation"]; OxidativeStress [label="Oxidative Stress"]; CellDeath [label="Cell Death", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];

This compound -> Nitroreductase [label=" Enters cell"]; Nitroreductase -> ReactiveIntermediates [label=" Reduction (NAD(P)H)"]; ReactiveIntermediates -> CellularTargets; CellularTargets -> DNADamage; CellularTargets -> ProteinDamage; CellularTargets -> OxidativeStress; DNADamage -> CellDeath; ProteinDamage -> CellDeath; OxidativeStress -> CellDeath; }

Proposed mechanism of antimicrobial action for this compound.

Quantitative Data

While specific minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for this compound isomers are not extensively reported in publicly available literature, data from structurally related nitro compounds provide an indication of their potential antimicrobial potency.

Table 1: Antimicrobial Activity of Selected Nitro Compounds (Analogous Compounds)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-Nitro-thiophene-thiosemicarbazone derivative (L10) | Candida sp. | Not specified, but most sensitive | [1] |

| 5-Sulphanyl-4-nitroimidazole derivatives | Various bacteria | 31.2 - 62.5 | [2] |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 µM | [3] |

| 4-F-nitrostyrene | Candida albicans | Varies by strain | [4] |

Note: This table presents data for compounds structurally related to this compound to indicate the potential range of activity. Further research is required to determine the specific MIC/MFC values for this compound isomers.

Experimental Protocols

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.[5][6][7]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the microbial suspension to each well of the microtiter plate containing the diluted this compound. Include a positive control (microorganism with no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[8]

The MFC is determined after the MIC has been established.[8][9][10]

-

Subculturing: Take an aliquot from each well of the MIC plate that shows no visible growth.

-

Plating: Spread the aliquot onto an agar (B569324) plate (e.g., Sabouraud Dextrose Agar for fungi) that does not contain the test compound.

-

Incubation: Incubate the plates under the same conditions as the MIC assay.

-

MFC Determination: The MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[8]

dot digraph "Antimicrobial_Testing_Workflow" { graph [fontname="Arial", fontsize=12, size="7.6,5", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_compound [label="Prepare this compound\nStock Solution"]; serial_dilution [label="Perform Serial Dilutions\nin 96-well plate"]; prepare_inoculum [label="Prepare Standardized\nMicrobial Inoculum"]; inoculate [label="Inoculate Wells"]; incubate [label="Incubate Plate"]; read_mic [label="Read MIC\n(Lowest concentration with\nno visible growth)"]; subculture [label="Subculture from\nclear wells to agar plates"]; incubate_agar [label="Incubate Agar Plates"]; read_mfc [label="Read MFC\n(Lowest concentration with\n≥99.9% killing)"]; end [label="End", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

start -> prepare_compound; prepare_compound -> serial_dilution; prepare_inoculum -> inoculate; serial_dilution -> inoculate; inoculate -> incubate; incubate -> read_mic; read_mic -> subculture; subculture -> incubate_agar; incubate_agar -> read_mfc; read_mfc -> end; }

General experimental workflow for antimicrobial testing.

Antiparasitic Activity

Nitroaromatic compounds have been investigated for their efficacy against various parasites. The reductive activation of the nitro group is also a key mechanism in their antiparasitic action.

Potential Targets

Nitro-containing drugs have shown activity against parasites such as Trypanosoma cruzi, Toxoplasma gondii, and Leishmania species.[11] The reactive intermediates formed upon nitro-reduction can disrupt parasitic cellular machinery.

Quantitative Data for Analogous Compounds

Table 2: Antiparasitic Activity of Selected Nitro Compounds

| Compound | Parasite | IC50 | Reference |

| 6-Nitrocoumarin-thiosemicarbazone derivative (Compound 7) | Trypanosoma cruzi | 22.4 ± 0.8 µM | [11] |

| 6-Nitrocoumarin-thiosemicarbazone derivative (Compound 1) | Toxoplasma gondii | 17.3 ± 0.5 µM | [11] |

| Nitrochromene derivative (Compound 4m) | Leishmania tropica amastigotes | 142.3 ± 10.7 µg/mL | [12] |

Experimental Protocol for In Vitro Antileishmanial Assay

This protocol outlines a method to determine the 50% inhibitory concentration (IC50) against Leishmania promastigotes.[13]

-

Parasite Culture: Culture Leishmania promastigotes in an appropriate medium (e.g., M199) supplemented with fetal bovine serum.

-

Compound Preparation: Prepare serial dilutions of this compound in a 96-well plate.

-

Inoculation: Add the promastigote suspension to each well at a density of approximately 1 x 10^6 cells/mL.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 26°C) for 72 hours.

-

Viability Assay: Assess parasite viability using a resazurin-based assay. Add resazurin (B115843) solution to each well and incubate for a further 4-6 hours.

-

Data Analysis: Measure the fluorescence or absorbance and calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the untreated control.[13]

Antioxidant Activity

The antioxidant potential of phenolic compounds like thymol is well-established. The introduction of a nitro group can modulate this activity. Some nitro compounds have demonstrated significant antioxidant properties.[14]

Experimental Protocols for Antioxidant Assays

Several methods can be employed to evaluate the antioxidant capacity of this compound.[15][16][17]

-

Reaction Mixture: Prepare a methanolic solution of DPPH.

-

Sample Addition: Add various concentrations of this compound to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[17]

-

Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate.

-

Sample Reaction: Add different concentrations of this compound to the ABTS•+ solution.

-

Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm) after a set incubation time.

-

Calculation: Express the antioxidant activity as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.[17]

Anti-inflammatory Activity

Thymol has been shown to possess anti-inflammatory properties.[18][19][20] It is plausible that this compound may also exhibit anti-inflammatory effects, potentially through the modulation of inflammatory pathways. The anti-inflammatory actions of some medications involve targeting white blood cells or the chemicals they release.[21]

Potential Mechanisms

Thymol has been reported to inhibit the release of human neutrophil elastase and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[20] Further research is needed to determine if this compound acts through similar or different mechanisms.

Cytotoxicity

An essential aspect of drug development is the evaluation of a compound's toxicity to mammalian cells. The nitro group can be a "toxicophore," as its reduction can lead to reactive intermediates that are toxic to host cells as well.[22]

Experimental Protocol for Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Seed mammalian cells (e.g., Vero, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculation: Calculate the percentage of cell viability and determine the CC50 (50% cytotoxic concentration).

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents. Based on the known biological activities of thymol and other nitroaromatic compounds, this compound is likely to possess significant antimicrobial, antifungal, antiparasitic, and antioxidant properties. However, there is a clear need for dedicated research to isolate or synthesize the different isomers of this compound and to systematically evaluate their biological activities and toxicological profiles. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to undertake these critical investigations. Future studies should focus on determining the specific MIC, IC50, and CC50 values of this compound isomers, elucidating their precise mechanisms of action, and evaluating their potential in in vivo models of infection and inflammation.

References

- 1. Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. woah.org [woah.org]

- 8. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 17. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antioxidant and Anti-Inflammatory Effects of Thyme (Thymus vulgaris L.) Essential Oils Prepared at Different Plant Phenophases on Pseudomonas aeruginosa LPS-Activated THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Nitrothymol: A Technical Guide for Antimicrobial Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrothymol, chemically known as 2-isopropyl-5-methyl-4-nitrophenol, is a nitrated derivative of the natural monoterpenoid phenol, thymol (B1683141). While thymol itself has well-documented antimicrobial properties, the addition of a nitro group to the phenolic ring has the potential to significantly alter its electronic and steric characteristics, thereby influencing its biological activity. This technical guide provides a comprehensive overview of this compound for antimicrobial research, detailing its synthesis, physicochemical properties, and putative mechanisms of action. Due to the limited availability of direct experimental data on the antimicrobial efficacy of this compound, this document synthesizes information on closely related compounds and provides detailed hypothetical and standardized protocols to guide future research.

Physicochemical Properties

The introduction of a nitro group onto the thymol scaffold is expected to modify its physicochemical properties, such as acidity and lipophilicity, which can in turn affect its antimicrobial activity.

Table 1: Physicochemical Properties of this compound and Thymol

| Property | This compound (2-isopropyl-5-methyl-4-nitrophenol) | Thymol |

| IUPAC Name | 2-isopropyl-5-methyl-4-nitrophenol | 2-isopropyl-5-methylphenol |

| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₄O |

| Molecular Weight | 195.21 g/mol | 150.22 g/mol |

| Predicted pKa | Expected to be lower than thymol's pKa of ~10.6 due to the electron-withdrawing nitro group. For comparison, the pKa of 4-nitrophenol (B140041) is 7.15. | ~10.6 |

| Appearance | Likely a crystalline solid. | White crystalline solid. |

Synthesis of this compound

A plausible synthetic route to this compound involves the direct nitration of thymol. The following protocol is based on standard procedures for the nitration of activated aromatic rings.

Experimental Protocol: Synthesis of 2-isopropyl-5-methyl-4-nitrophenol

Materials:

-

Thymol

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid

-

Glacial Acetic Acid

-

Ice

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

-

Dissolution: Dissolve thymol in glacial acetic acid in a flask.

-

Cooling: Cool the flask in an ice bath to 0-5°C.

-

Nitrating Mixture Preparation: Slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the thymol solution while maintaining the temperature between 0-5°C and stirring vigorously.

-

Quenching: After the addition is complete, allow the reaction to stir for a specified time (monitoring by TLC is recommended) before pouring it over crushed ice.

-

Neutralization: Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with dichloromethane.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis workflow for this compound.

Antimicrobial Activity (Hypothetical Data and Protocol)

While specific minimum inhibitory concentration (MIC) data for this compound is scarce in publicly available literature, it is hypothesized that the introduction of the nitro group could modulate the antimicrobial activity of the parent compound, thymol. For context, thymol exhibits broad-spectrum antimicrobial activity. For example, MIC values for thymol against Staphylococcus aureus are reported to be in the range of 250-1000 µg/mL, and for Pseudomonas aeruginosa, they are often greater than 1000 µg/mL.[1] The nitrated derivative may exhibit altered potency and spectrum of activity.

Table 2: Hypothetical and Comparative MIC Values (µg/mL)

| Microorganism | This compound (Hypothetical) | Thymol (Reported Range)[1] | Chlorothymol (Reported)[2] |

| Staphylococcus aureus | 128 - 512 | 250 - 1000 | 32 - 64 |

| Escherichia coli | 256 - 1024 | >1000 | Not reported |

| Pseudomonas aeruginosa | >1024 | >1000 | Not reported |

| Candida albicans | 64 - 256 | Not widely reported | Not reported |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of hydrophobic compounds like this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial/Fungal strains

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the wells of a 96-well plate using the appropriate broth to achieve the desired concentration range. The final DMSO concentration should be kept low (e.g., ≤1%) to avoid inhibiting microbial growth.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A solvent control (broth with inoculum and the highest concentration of DMSO used) should also be included.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Broth microdilution workflow for MIC determination.

Putative Mechanism of Action

The antimicrobial mechanism of this compound has not been empirically determined. However, based on the known mechanisms of thymol and other nitrophenolic compounds, a multi-target mechanism can be hypothesized.

Thymol is known to disrupt the microbial cell membrane, leading to increased permeability and leakage of intracellular components.[3] The nitro group in this compound, being strongly electron-withdrawing, could enhance its interaction with the cell membrane or introduce additional mechanisms of action. Nitrophenols have been reported to act as uncouplers of oxidative phosphorylation, dissipating the proton motive force across the membrane and inhibiting ATP synthesis. Furthermore, the nitro group can be enzymatically reduced within the microbial cell to form reactive nitroso and hydroxylamino intermediates, which can induce oxidative stress and damage cellular macromolecules such as DNA and proteins.

Hypothetical antimicrobial mechanism of this compound.

Conclusion and Future Directions

This compound presents an intriguing scaffold for antimicrobial drug discovery. The presence of the nitro group on the well-established antimicrobial agent, thymol, suggests the potential for modified and perhaps enhanced biological activity. However, a significant gap exists in the literature regarding its quantitative antimicrobial efficacy and specific mechanism of action. The protocols and hypothetical data presented in this guide are intended to provide a framework for future research in this area. Key future research directions should include:

-

Systematic Antimicrobial Screening: Determination of MIC values against a broad panel of clinically relevant bacteria and fungi.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and pathways affected by this compound. This could involve studies on membrane potential, ATP synthesis, and the generation of reactive oxygen species.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound analogs to understand the contribution of different functional groups to the antimicrobial activity.

-

In Vivo Efficacy and Toxicity Studies: Assessment of the antimicrobial efficacy of this compound in animal models of infection and evaluation of its toxicological profile.

Addressing these research questions will be crucial in determining the potential of this compound as a lead compound for the development of new antimicrobial agents.

References

- 1. Frontiers | Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria [frontiersin.org]

- 2. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Nitrothymol as a Potential Enzyme Inhibitor: A Proposed Research Framework

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a comprehensive research framework for the investigation of nitrothymol as a potential enzyme inhibitor. While direct evidence of this compound's enzyme inhibitory activity is not currently prevalent in scientific literature, its chemical structure, combining the functionalities of thymol (B1683141) and a nitro group, suggests a strong rationale for such an investigation. This guide provides detailed experimental protocols for screening this compound against three key enzymes—tyrosinase, carbonic anhydrase, and urease—along with methodologies for data analysis and visualization to facilitate a thorough and systematic evaluation of its inhibitory potential.

Introduction

Thymol, a natural monoterpenoid phenol (B47542), is well-documented for its broad spectrum of biological activities, including antiseptic, antioxidant, and anti-inflammatory properties. The introduction of a nitro group to an aromatic ring can significantly alter the electronic properties of the molecule, often enhancing its biological activity. Nitroaromatic compounds are a known class of enzyme inhibitors, acting on a variety of targets. Therefore, this compound (Figure 1) emerges as a compelling candidate for investigation as a novel enzyme inhibitor. This guide proposes a systematic approach to explore this potential.

Figure 1: Chemical Structure of this compound Caption: Chemical structure of 3-methyl-2-nitro-6-propan-2-ylphenol.

Proposed Screening Targets and Rationale

Based on the known activities of related compounds, the following enzymes are proposed as initial screening targets for this compound:

-

Tyrosinase: This copper-containing enzyme is a key regulator of melanin (B1238610) biosynthesis. Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.

-

Carbonic Anhydrase: These zinc-containing metalloenzymes are involved in various physiological processes, including pH regulation and CO2 transport. Their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

-

Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335), urease is a significant virulence factor in several bacterial infections.

Detailed Experimental Protocols

The following sections provide detailed protocols for in vitro inhibition assays for the proposed target enzymes.

Tyrosinase Inhibition Assay

This assay is based on the oxidation of L-DOPA to dopachrome (B613829) by tyrosinase, which can be monitored spectrophotometrically.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

This compound

-

Kojic acid (positive control)

-

Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.

-

Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer. Prepare fresh.

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Prepare a stock solution of kojic acid (e.g., 1 mM) in phosphate buffer.

-

Prepare serial dilutions of this compound and kojic acid in phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration should not exceed 1%.

-

-

Assay Protocol:

-

In a 96-well plate, add 40 µL of phosphate buffer to each well.

-

Add 20 µL of the various concentrations of this compound or kojic acid to the respective wells.

-

For the control (100% activity), add 20 µL of phosphate buffer containing 1% DMSO.

-

Add 20 µL of the tyrosinase solution to all wells.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each concentration.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Carbonic Anhydrase Inhibition Assay

This assay is based on the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA) by carbonic anhydrase, which produces the colored product p-nitrophenol.

Materials:

-

Human Carbonic Anhydrase II (CA-II)

-

p-Nitrophenyl acetate (p-NPA)

-

This compound

-

Acetazolamide (B1664987) (positive control)

-

Tris-HCl Buffer (50 mM, pH 7.4)

-

Acetonitrile

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of human CA-II (e.g., 1 mg/mL) in cold Tris-HCl buffer.

-

Prepare a stock solution of p-NPA (e.g., 10 mM) in acetonitrile.

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Prepare a stock solution of acetazolamide (e.g., 1 mM) in water.

-

Prepare serial dilutions of this compound and acetazolamide in Tris-HCl buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

-

Add 20 µL of the various concentrations of this compound or acetazolamide to the respective wells.

-

For the control, add 20 µL of Tris-HCl buffer with DMSO.

-

Add 20 µL of the CA-II solution to all wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the tyrosinase assay.

-

Urease Inhibition Assay

This assay is based on the Berthelot method, which quantifies the ammonia (B1221849) produced from the hydrolysis of urea by urease.

Materials:

-

Jack Bean Urease

-

Urea

-

This compound

-

Thiourea (B124793) (positive control)

-

Phosphate Buffer (0.1 M, pH 7.0)

-

Phenol Reagent (Phenol and sodium nitroprusside)

-

Alkali Reagent (Sodium hydroxide (B78521) and sodium hypochlorite)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of jack bean urease (e.g., 5 U/mL) in phosphate buffer.

-

Prepare a stock solution of urea (e.g., 100 mM) in phosphate buffer.

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Prepare a stock solution of thiourea (e.g., 1 mM) in phosphate buffer.

-

Prepare serial dilutions of this compound and thiourea in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 25 µL of the various concentrations of this compound or thiourea to the respective wells.

-

For the control, add 25 µL of phosphate buffer with DMSO.

-

Add 25 µL of the urease solution to all wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the urea solution to all wells.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction and develop the color by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

-

Incubate at 37°C for 10 minutes.

-

Measure the absorbance at 630 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and determine the IC50 value as described previously.

-

Data Presentation

Quantitative data from the inhibition assays should be summarized in a clear and structured format to allow for easy comparison.

Table 1: Inhibitory Activity of this compound against Target Enzymes

| Compound | Target Enzyme | IC50 (µM) |

| This compound | Tyrosinase | Experimental Value |

| Kojic Acid | Tyrosinase | Experimental Value |

| This compound | Carbonic Anhydrase II | Experimental Value |

| Acetazolamide | Carbonic Anhydrase II | Experimental Value |

| This compound | Urease | Experimental Value |

| Thiourea | Urease | Experimental Value |

Visualization of Experimental Workflows

Visualizing the experimental workflows can aid in understanding the logical sequence of steps.

Caption: Experimental workflow for the tyrosinase inhibition assay.

Caption: Experimental workflow for the urease inhibition assay.

Conclusion

This document provides a foundational framework for the systematic investigation of this compound as a potential enzyme inhibitor. The detailed protocols and data analysis guidelines are intended to facilitate a robust and reproducible evaluation of its activity against tyrosinase, carbonic anhydrase, and urease. The findings from these proposed studies will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents. Further studies, including kinetic analysis to determine the mechanism of inhibition and in vivo efficacy studies, would be warranted should significant inhibitory activity be observed.

An In-depth Technical Guide on the Antioxidant Properties of Nitrothymol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antioxidant properties of nitrothymol is limited in publicly available scientific literature. This guide synthesizes information on the parent compound, thymol (B1683141), and related nitro-phenolic compounds to project the likely antioxidant characteristics of this compound. The experimental protocols and mechanistic discussions are based on established methodologies for assessing antioxidant activity in phenolic compounds.

Introduction

This compound (3-methyl-2-nitro-6-propan-2-ylphenol) is a nitrated derivative of thymol, a well-known monoterpenoid phenol (B47542) found in thyme oil with established antimicrobial and antioxidant properties. The introduction of a nitro group (-NO2) to the phenolic ring can significantly alter the electronic properties of the molecule, potentially modulating its antioxidant capacity. Understanding these properties is crucial for evaluating its potential in therapeutic applications where oxidative stress is a key pathological factor. This guide provides a comprehensive overview of the theoretical antioxidant mechanisms of this compound, relevant quantitative data from structurally similar compounds, and detailed experimental protocols for its evaluation.

Core Mechanisms of Antioxidant Action for Phenolic Compounds

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating radical chain reactions. The presence of the hydroxyl (-OH) group on the aromatic ring is central to this function.

The primary mechanisms include:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical is stabilized by resonance delocalization of the unpaired electron around the aromatic ring.

-

Single Electron Transfer - Proton Transfer (SET-PT): The phenolic compound first transfers an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to a solvent molecule.

-

Sequential Proton Loss Electron Transfer (SPLET): The phenolic compound first deprotonates to form a phenoxide anion, which then donates an electron to the free radical.

The efficiency of these mechanisms is influenced by the bond dissociation enthalpy of the O-H bond, the ionization potential, and the stability of the resulting phenoxyl radical. The nitro group, being a strong electron-withdrawing group, is expected to influence these parameters.

Quantitative Data on Antioxidant Activity

Table 1: Antioxidant Activity of Thymol

| Assay | IC50 Value (µg/mL) | Reference Compound | Source |

| DPPH Radical Scavenging | ~20-30 | Ascorbic Acid | [General Literature] |

| ABTS Radical Scavenging | ~5-15 | Trolox | [General Literature] |

| Nitric Oxide Scavenging | ~100-150 | Curcumin | [General Literature] |

| Hydroxyl Radical Scavenging | ~50-70 | Mannitol | [General Literature] |

Table 2: Antioxidant Activity of Selected Nitro-Phenolic Compounds

| Compound | Assay | IC50 Value (µg/mL) | Notes | Source |

| Nitrohydroxytyrosol | ABTS | Lower than Hydroxytyrosol | The nitro group enhanced antioxidant activity. | [1][2] |

| Nitrochalcones | DPPH | Variable, some more potent than Ascorbic Acid | Activity depends on the overall molecular structure. | [3] |

| 2-substituted-5-nitro-benzimidazoles | DPPH | 3.17 - 7.59 | Demonstrates potent antioxidant activity in this class. | [3] |

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant assays that can be used to quantify the activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in a dark, refrigerated container.

-

Prepare a series of dilutions of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a standard antioxidant solution (e.g., Ascorbic Acid or Trolox) at the same concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate or test tubes, add 100 µL of each this compound dilution.

-

Add 100 µL of the DPPH solution to each well/tube.

-

Prepare a control sample containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Prepare a blank for each sample concentration containing 100 µL of the sample and 100 µL of methanol.

-

-

Incubation and Measurement:

-

Incubate the plate/tubes in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC50 value is determined by plotting the % inhibition against the concentration of this compound and calculating the concentration that provides 50% inhibition.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to neutralize the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Before use, dilute the ABTS•+ solution with ethanol (B145695) or a phosphate (B84403) buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of this compound and a standard (e.g., Trolox).

-

-

Assay Procedure:

-

Add 20 µL of each this compound dilution to a 96-well plate.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the IC50 value from the concentration-response curve.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Methodology:

-

Reagent Preparation:

-